molecular formula C7H12BrNO4 B14644861 5-Bromo-5-nitro-2-propyl-1,3-dioxane CAS No. 53983-01-0

5-Bromo-5-nitro-2-propyl-1,3-dioxane

Cat. No.: B14644861
CAS No.: 53983-01-0
M. Wt: 254.08 g/mol
InChI Key: YKBOGPGICIIIRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-nitro-2-propyl-1,3-dioxane typically involves the bromination and nitration of 1,3-dioxane derivatives. The reaction conditions often require the use of bromine and nitric acid as reagents . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process . The compound is then purified through crystallization or distillation techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-nitro-2-propyl-1,3-dioxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various brominated and nitrated derivatives, which can be further utilized in different applications .

Mechanism of Action

The primary mechanism of action of 5-Bromo-5-nitro-2-propyl-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth . The compound targets various enzymes and disrupts their normal function, leading to the death of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial activity and its ability to act as a stabilizer for biological molecules. Its effectiveness at low concentrations makes it a valuable compound in various applications .

Properties

CAS No.

53983-01-0

Molecular Formula

C7H12BrNO4

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-5-nitro-2-propyl-1,3-dioxane

InChI

InChI=1S/C7H12BrNO4/c1-2-3-6-12-4-7(8,5-13-6)9(10)11/h6H,2-5H2,1H3

InChI Key

YKBOGPGICIIIRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CO1)([N+](=O)[O-])Br

Origin of Product

United States

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